molecular formula C20H17N3O4S B8518476 UH-A 46 XX CAS No. 61764-15-6

UH-A 46 XX

Cat. No. B8518476
Key on ui cas rn: 61764-15-6
M. Wt: 395.4 g/mol
InChI Key: KCXSROUGMNGZKS-UHFFFAOYSA-N
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Patent
US03992535

Procedure details

5.0 gm (0.016 mol) of 4-hydroxy-2-methyl-2H-naphtho[ 2,1-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide were reacted with 2.2 gm (0.02 mol) of 2-amino-4-methylpyridine in 220 ml of xylene analogous to Example 10, and yielded 3.5 gm (58% of theory) of 4-hydroxy-2-methyl-N-(4-methyl-2-pyridyl)-2H-naphtho[2,1-e]-1,2-thiazine-3-carboxamide-1,1-dioxide, m.p. 221° C (decomp.; from ethyl acetate).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-hydroxy-2-methyl-2H-naphtho[ 2,1-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[N:6]([CH3:22])[S:7](=[O:21])(=[O:20])[C:8]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12][C:9]=2[C:10]=1[OH:11])=[O:4].[NH2:23][C:24]1[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][N:25]=1.C(OCC)(=O)C>C1(C)C(C)=CC=CC=1>[OH:11][C:10]1[C:9]2[CH:12]=[CH:13][C:14]3[C:19]([C:8]=2[S:7](=[O:20])(=[O:21])[N:6]([CH3:22])[C:5]=1[C:3]([NH:23][C:24]1[CH:29]=[C:28]([CH3:30])[CH:27]=[CH:26][N:25]=1)=[O:4])=[CH:18][CH:17]=[CH:16][CH:15]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
4-hydroxy-2-methyl-2H-naphtho[ 2,1-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1N(S(C2=C(C1O)C=CC1=CC=CC=C12)(=O)=O)C
Name
Quantity
2.2 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
220 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(N(S(C2=C1C=CC1=CC=CC=C12)(=O)=O)C)C(=O)NC1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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